molecular formula C10H12O2 B1219821 Egomaketone CAS No. 59204-74-9

Egomaketone

Cat. No. B1219821
CAS RN: 59204-74-9
M. Wt: 164.2 g/mol
InChI Key: MGIXHQSSTZKVOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Egomaketone, also known as 3-penten-1-one, belongs to the class of organic compounds known as aryl alkyl ketones. These are ketones have the generic structure RC(=O)R', where R = aryl group and R'=alkyl group. This compound exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in fats and oils and herbs and spices. This makes this compound a potential biomarker for the consumption of these food products.

Scientific Research Applications

Synthesis and Chemical Analysis

Egomaketone, primarily derived from Perilla frutescens, has been a subject of interest in chemical synthesis and analysis. Researchers have explored methods for synthesizing this compound. For instance, 4-(3-furyl)-4-oxobutanoic acid, a compound related to this compound, was synthesized from 3-lithiofuran and succinic anhydride, leading to the creation of this compound in four steps (Koyanagi et al., 1995). This research showcases the process and methodology for synthesizing this compound, contributing to our understanding of its chemical properties and potential applications.

Genetic Analysis in Plant Chemotypes

In the realm of genetics, researchers have examined the genetic control of isothis compound formation in Perilla frutescens. This research highlighted that the accumulation of isothis compound (a related compound) in addition to perillaketone in the volatile oil of Perilla frutescens is controlled by an inhibitor gene, which presumably inhibits the isomerization of this compound leading to isothis compound (Koezuka et al., 1986). Such studies are crucial for understanding the biosynthetic pathways of these compounds in plants.

Biosynthetic Pathways

Another important aspect of this compound research involves understanding its biosynthetic pathways. A study on Perilla frutescens by Nishizawa et al. (1989) indicated that perillaketone is synthesized directly from the hypothetical precursor this compound, rather than being converted from isothis compound. This research provides valuable insights into the biosynthetic processes of essential oil components in plants, including this compound (Nishizawa et al., 1989).

properties

CAS RN

59204-74-9

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

IUPAC Name

1-(furan-3-yl)-4-methylpent-3-en-1-one

InChI

InChI=1S/C10H12O2/c1-8(2)3-4-10(11)9-5-6-12-7-9/h3,5-7H,4H2,1-2H3

InChI Key

MGIXHQSSTZKVOO-UHFFFAOYSA-N

SMILES

CC(=CCC(=O)C1=COC=C1)C

Canonical SMILES

CC(=CCC(=O)C1=COC=C1)C

melting_point

17°C

Other CAS RN

59204-74-9

physical_description

Liquid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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